molecular formula C25H21N3 B2760320 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-93-6

1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2760320
CAS No.: 901247-93-6
M. Wt: 363.464
InChI Key: OJKDPVYZGXZEAR-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure includes a 2-ethylphenyl group at position 1, a phenyl group at position 3, and a methyl substituent at position 5. These substitutions influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name

1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKDPVYZGXZEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3C_{25}H_{21}N_3 with a molecular weight of 363.5 g/mol. Its structure features a pyrazoloquinoline backbone, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39iNOS Inhibition
2mNot specifiedCOX-2 Inhibition

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been extensively studied. For example, compounds derived from this scaffold showed antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (DLD-1). The observed IC50 values indicate strong cytotoxicity comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)Reference DrugReference
Compound IHeLa0.07Erlotinib
Compound IISUIT-20.06Daunorubicin
Compound IIIDLD-113Daunorubicin

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives in RAW 264.7 macrophages. Among them, compound 2a exhibited a remarkable IC50 value of 0.39 μM for NO production inhibition while maintaining a relatively high cytotoxicity at higher concentrations . This highlights the need for careful optimization of these compounds to balance efficacy and safety.

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, several derivatives were screened against multiple cancer cell lines using the WST-8 assay. Compounds showed varying degrees of growth inhibition with some achieving over 100% growth inhibition at specific concentrations, indicating their potential as effective anticancer agents .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on key targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial in tumor development and angiogenesis. Research has shown that certain derivatives can inhibit the proliferation of cancer cell lines, such as HEPG2, with promising IC50 values comparable to established anticancer drugs like erlotinib and sorafenib .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In molecular docking studies, it demonstrated strong binding affinity to Plasmodium falciparum lactate dehydrogenase, indicating a potential mechanism for selective inhibition against malaria strains . The high selectivity index observed in these studies suggests that modifications to the pyrazoloquinoline structure could enhance its efficacy against malaria while minimizing cytotoxic effects on mammalian cells.

Multicomponent Reactions

The synthesis of 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler starting materials, thereby streamlining the synthetic process. Recent advancements in MCR techniques have led to improved yields and shorter reaction times, making them attractive for the synthesis of bioactive compounds .

Combinatorial Chemistry

Combinatorial chemistry approaches have also been employed to create libraries of pyrazoloquinoline derivatives. This method facilitates the exploration of structure-activity relationships (SAR) by enabling rapid synthesis and screening of multiple compounds against biological targets. The ability to generate diverse chemical entities is crucial for identifying lead compounds with desirable pharmacological profiles .

Case Studies and Findings

StudyCompoundTargetFindings
This compoundEGFR/VEGFRSignificant inhibition of cancer cell proliferation
Derivative AP. falciparum lactate dehydrogenaseHigh binding affinity; effective against malaria strains
Multicomponent derivativesVarious bacterial targetsBroad antibacterial activity; promising leads for drug development

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The phenyl and ethylphenyl substituents enable regioselective electrophilic substitutions. Key reactions include:

  • Nitration : Occurs preferentially at the para position of the phenyl ring due to electron-donating methyl and ethyl groups. Reaction conditions typically involve HNO₃/H₂SO₄ at 0–5°C.

  • Halogenation : Chlorination or bromination proceeds under mild Lewis acid catalysis (e.g., FeCl₃ or AlCl₃), targeting the quinoline moiety .

Table 1: Electrophilic Substitution Examples

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)
NitrationHNO₃/H₂SO₄, 0°CPara (Phenyl)72–78
BrominationBr₂/FeCl₃, RTC-6 (Quinoline)65

Cyclization and Ring-Functionalization

The pyrazoloquinoline scaffold undergoes cyclization to form fused heterocycles:

  • Microwave-Assisted Cyclization : Reactions with alkynes or nitriles under microwave irradiation (175°C, CuI/Yb(OTf)₃ catalysis) yield tetracyclic derivatives .

  • Acid-Mediated Cyclocondensation : Trifluoroacetic acid (TFA) promotes tandem reactions with DMSO as a methine source, forming pyrazolo[4,3-c]quinolines .

Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by cyclization (Scheme 1) :

  • Condensation of aniline derivatives with pyrazolone.

  • TFA-mediated activation of DMSO to generate a methine bridge.

  • Aromatization to stabilize the fused ring system .

Carboxylation

Introduction of carboxyl groups at position 4 enhances biological activity (e.g., MRP2 inhibition). Acylation using RCOCl/AlCl₃ or oxidation of methyl groups (KMnO₄/H₂O) achieves this .

Example :

  • Compound 6d : 4-Carboxy derivative shows 3.5-fold higher MRP2 inhibition than ketoprofen .

Methylation/Demethylation

  • Methylation : CH₃I/K₂CO₃ selectively methylates the pyrazole nitrogen .

  • Demethylation : BBr₃/CH₂Cl₂ removes methyl groups for further functionalization .

Stability and Reactivity Under Varied Conditions

  • Acid/Base Stability : Stable in mild acids (pH 4–6) but degrades in strong bases (pH >10).

  • Thermal Stability : Decomposes above 250°C, with no degradation observed under microwave conditions (≤175°C) .

Biological Activity Modulation via Structural Modifications

  • Anti-Inflammatory Derivatives : Introduction of sulfonamide groups at position 7 reduces COX-2 IC₅₀ by 40% .

  • Fluorescent Sensors : Electron-withdrawing groups (e.g., NO₂) enhance fluorescence quantum yield (Φ = 0.42) .

Table 2: Structure-Activity Relationships

Modification SiteFunctional GroupBiological EffectReference
C-4-COOHMRP2 inhibition
C-7-SO₂NH₂Anti-inflammatory

Friedländer Condensation

  • Reactants : 2-Ethylphenyl pyrazolone + o-aminobenzaldehyde.

  • Conditions : POCl₃ catalysis, 120°C, 12h .

  • Yield : 58–65% after silica gel purification .

Multicomponent Reactions

  • Example : One-pot synthesis using anilines, pyrazolones, and DMSO under TFA .

  • Advantage : Avoids transition metals, improving sustainability .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines exhibit anti-inflammatory effects primarily via inhibition of nitric oxide (NO) production and suppression of iNOS/COX-2 expression. Key analogs include:

Compound Name Substituents IC₅₀ (NO Inhibition) Key Mechanism Reference
2i (3-amino-4-(4-hydroxyphenylamino)) 4-hydroxyphenylamino at position 4 Submicromolar iNOS/COX-2 downregulation
2m (4-(3-amino)-benzoic acid derivative) Carboxylic acid at position 4 Submicromolar Enhanced solubility and potency
Target Compound 2-ethylphenyl, 7-methyl, 3-phenyl Not reported Predicted lipophilicity-driven bioavailability Inferred from

The target compound’s 2-ethylphenyl group may enhance membrane permeability compared to polar substituents in 2i and 2m, though its direct anti-inflammatory activity remains unquantified in the literature.

Anticancer Activity

Pyrazolo[4,3-c]quinolines with methyl or halogen substituents demonstrate cytotoxicity against cancer cell lines:

Compound Name Substituents Cell Line (IC₅₀) Reference
7f (Ethyl 3-oxo-2-phenyl derivative) Quinolin-3-yl, ester group Moderate activity
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl) Fluorophenyl, ethyl, methyl Not tested
Target Compound 7-methyl, 2-ethylphenyl Unknown Inferred from

Structural and Physicochemical Comparison

Substituent positioning critically impacts activity:

  • Position 1 : Aromatic groups (e.g., 2-ethylphenyl in the target compound) improve binding affinity to hydrophobic pockets in target proteins .
  • Position 3 : Phenyl groups enhance π-π stacking interactions, as seen in 3-(4-methylphenyl)-1-phenyl derivatives .
  • Position 7 : Methyl groups reduce metabolic degradation, extending half-life .

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